molecular formula C19H17F3N2O2 B12641530 1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

Cat. No.: B12641530
M. Wt: 362.3 g/mol
InChI Key: DKFBDLFTKAPOGF-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound with a unique structure that combines a benzenediol core with an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- typically involves multi-step organic reactions. The process begins with the preparation of the benzenediol core, followed by the introduction of the indazole moiety. Key steps include:

    Formation of the Benzenediol Core: This can be achieved through the hydroxylation of benzene derivatives under controlled conditions.

    Indazole Synthesis: The indazole ring is synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Coupling Reactions: The final step involves coupling the benzenediol core with the indazole moiety using reagents such as palladium catalysts under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The benzenediol core can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated products.

Scientific Research Applications

1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediol, 2-methyl-: A simpler benzenediol derivative with different functional groups.

    1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl]-4-(3-methyl-2-buten-1-yl)-: Another complex derivative with a different substitution pattern.

Uniqueness

1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is unique due to the presence of the trifluoromethyl group and the indazole moiety, which confer distinct chemical and biological properties compared to other benzenediol derivatives.

Properties

Molecular Formula

C19H17F3N2O2

Molecular Weight

362.3 g/mol

IUPAC Name

4-[2-(3-methylbut-2-enyl)-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C19H17F3N2O2/c1-11(2)8-9-24-18(13-7-6-12(25)10-16(13)26)14-4-3-5-15(17(14)23-24)19(20,21)22/h3-8,10,25-26H,9H2,1-2H3

InChI Key

DKFBDLFTKAPOGF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O)C

Origin of Product

United States

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